molecular formula C9H9N3O2 B12342881 6-amino-7-methoxy-4aH-quinazolin-4-one

6-amino-7-methoxy-4aH-quinazolin-4-one

Cat. No.: B12342881
M. Wt: 191.19 g/mol
InChI Key: AWUBEJVURCBEEG-UHFFFAOYSA-N
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Description

6-amino-7-methoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-methoxy-4aH-quinazolin-4-one typically involves multiple steps. One common method starts with the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one. This intermediate is then nitrated to produce 6-nitro-3(H)-quinazolin-4-one, which is subsequently reduced using a reducing agent like tin(II) chloride dihydrate (SnCl2·2H2O) to yield 6-amino-3(H)-quinazolin-4-one . The methoxy group is introduced through methylation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Nitro derivatives can be reduced back to amino compounds.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents like tin(II) chloride dihydrate (SnCl2·2H2O) are used.

    Substitution: Reagents such as alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    6-amino-3(H)-quinazolin-4-one: Similar structure but lacks the methoxy group.

    7-methoxy-3(H)-quinazolin-4-one: Similar structure but lacks the amino group.

    6-nitro-7-methoxy-3(H)-quinazolin-4-one: Contains a nitro group instead of an amino group.

Uniqueness

6-amino-7-methoxy-4aH-quinazolin-4-one is unique due to the presence of both the amino and methoxy groups, which contribute to its distinct biological activities. The combination of these functional groups enhances its potential as a therapeutic agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-amino-7-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-5H,10H2,1H3

InChI Key

AWUBEJVURCBEEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=NC(=O)C2C=C1N

Origin of Product

United States

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